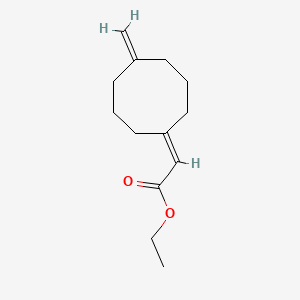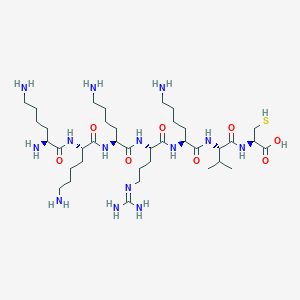![molecular formula C9H17NO2 B14250529 Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate CAS No. 404581-23-3](/img/structure/B14250529.png)
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate is an organic compound with the molecular formula C10H19NO2 It is a derivative of prop-2-enoate, featuring an ethyl(propan-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with ethyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like alcohols or amines.
Substitution: Substituted products with different functional groups.
Scientific Research Applications
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[ethyl(propan-2-yl)amino]propanoate: A similar compound with a slightly different structure.
Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate: Another related compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
404581-23-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-10(8(2)3)7-6-9(11)12-4/h6-8H,5H2,1-4H3 |
InChI Key |
FKHRJBDYEPKVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=CC(=O)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
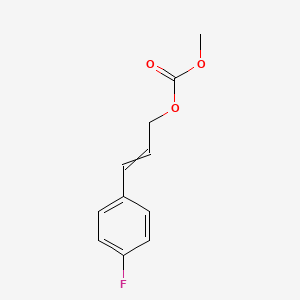
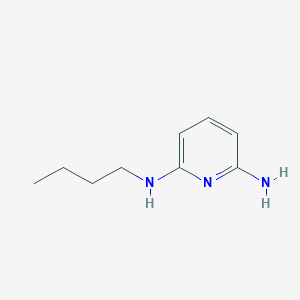
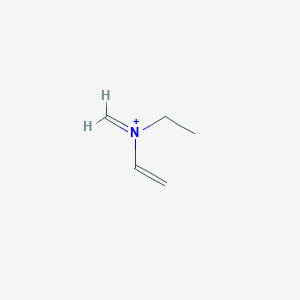
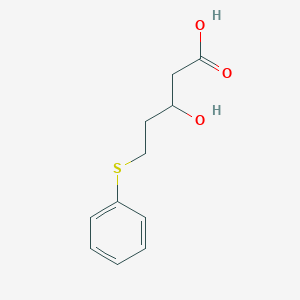
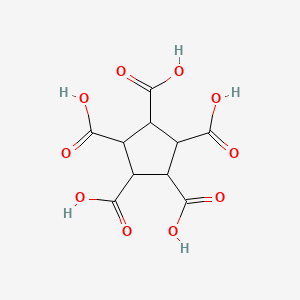
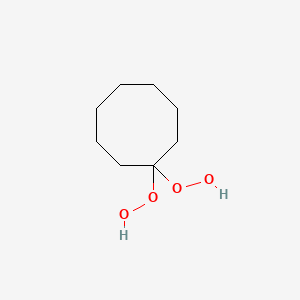

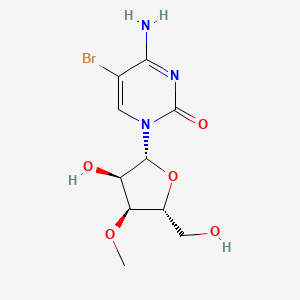
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
